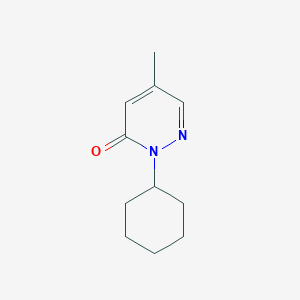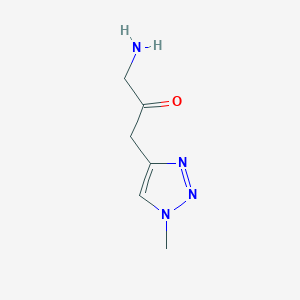![molecular formula C7H9BrN2S B13185913 5-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13185913.png)
5-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole is an organic compound with the molecular formula C₇H₉BrN₂S. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields of science and industry. This compound features a cyclopropyl group attached to a bromomethyl group, which is further connected to a thiadiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole typically involves the reaction of cyclopropylmethyl bromide with thiadiazole derivatives. One common method includes the use of bromomethyl cyclopropane and thiadiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The compound can undergo cyclization to form more complex ring structures.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
5-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole involves its interaction with various molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The thiadiazole ring can also interact with metal ions and other biomolecules, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylmethyl bromide: Shares the cyclopropyl and bromomethyl groups but lacks the thiadiazole ring.
Thiadiazole derivatives: Compounds with similar thiadiazole rings but different substituents.
Uniqueness
5-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,3-thiadiazole is unique due to the combination of the cyclopropyl, bromomethyl, and thiadiazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C7H9BrN2S |
|---|---|
Molekulargewicht |
233.13 g/mol |
IUPAC-Name |
5-[[1-(bromomethyl)cyclopropyl]methyl]thiadiazole |
InChI |
InChI=1S/C7H9BrN2S/c8-5-7(1-2-7)3-6-4-9-10-11-6/h4H,1-3,5H2 |
InChI-Schlüssel |
UUKXRNGKVGUPGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC2=CN=NS2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13185837.png)



![Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13185858.png)



![({4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13185892.png)

![(2E)-3-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13185910.png)
methanol](/img/structure/B13185917.png)
![Methyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13185920.png)
![Ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13185925.png)
